Dibenzoyl-L-tartaric acid
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Overview
Description
Dibenzoyl-L-tartaric acid: is a chiral compound with the chemical formula C18H14O8 . It is widely used as a chiral resolving agent in organic synthesis, particularly for the resolution of racemic mixtures. This compound is characterized by its two benzoyl groups attached to the L-tartaric acid molecule, forming a white crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzoyl-L-tartaric acid can be synthesized using L-tartaric acid and benzoyl chloride as raw materials. The reaction involves the use of copper sulfate as a catalyst and toluene as a solvent. The process includes the preparation of L-dibenzoyl tartaric anhydride, followed by hydrolysis to obtain the final product . The reaction mechanism is as follows:
- L-tartaric acid reacts with benzoyl chloride in the presence of copper sulfate and toluene.
- The resulting L-dibenzoyl tartaric anhydride is hydrolyzed with water and toluene to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to achieve high purity and yield, with a recovery ratio of over 95% . The use of recyclable solvents and catalysts makes the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Dibenzoyl-L-tartaric acid primarily undergoes reactions that involve its carboxyl and benzoyl groups. These reactions include:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breaking down into its constituent acids in the presence of water.
Substitution: Reactions where the benzoyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts.
Hydrolysis: Requires water and sometimes an acid or base catalyst.
Substitution: Involves nucleophiles that can replace the benzoyl groups.
Major Products:
Esters: Formed from esterification reactions.
Tartaric Acid and Benzoic Acid: Products of hydrolysis.
Substituted Compounds: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: Dibenzoyl-L-tartaric acid is extensively used in chiral resolution processes to separate enantiomers in racemic mixtures. It forms diastereomeric salts with racemic compounds, which can then be separated and purified to yield optically active substances .
Biology and Medicine: In pharmaceutical chemistry, this compound is used to achieve high levels of chiral purity in drug development. It is particularly useful in the resolution of compounds like albuterol, enhancing the efficacy and safety of the resulting medications .
Industry: These complexes are valuable in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
Dibenzoyl-L-tartaric acid exerts its effects through the formation of diastereomeric salts with racemic compounds. This process involves the selective interaction of the compound’s chiral centers with the enantiomers of the racemic mixture, leading to the formation of distinct crystalline complexes. These complexes can then be separated based on their differing solubilities and melting points .
Comparison with Similar Compounds
- (+)-2,3-Dibenzoyl-D-tartaric acid
- (-)-O,O′-Di-p-toluoyl-L-tartaric acid
- Di-p-toluoyl-D-tartaric acid monohydrate
Uniqueness: Dibenzoyl-L-tartaric acid is unique in its ability to form stable diastereomeric salts with a wide range of racemic compounds. This property makes it highly effective in chiral resolution processes, providing high purity and yield of enantiomerically pure substances .
Properties
Molecular Formula |
C18H14O8 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(2S,3S)-2,3-dibenzoyl-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C18H14O8/c19-13(11-7-3-1-4-8-11)17(25,15(21)22)18(26,16(23)24)14(20)12-9-5-2-6-10-12/h1-10,25-26H,(H,21,22)(H,23,24)/t17-,18-/m0/s1 |
InChI Key |
OCQAXYHNMWVLRH-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=CC=C2)(C(=O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=CC=C2)(C(=O)O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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